N-Propyl-D7-benzene CAS 65087-58-3 properties
N-Propyl-D7-benzene CAS 65087-58-3 properties
An In-Depth Technical Guide on:
[1][2]
Abstract
This technical guide provides a comprehensive analysis of N-Propyl-D7-benzene , a stable isotope-labeled analog of n-propylbenzene where the propyl alkyl chain is fully deuterated (
Chemical Identity & Physicochemical Specifications
N-Propyl-D7-benzene is chemically distinct due to the substitution of seven hydrogen atoms on the propyl chain with deuterium (
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | N-Propyl-D7-benzene |
| Synonyms | (3,3,3-trideuterio-2,2-dideuterio-1,1-dideuteriopropyl)benzene; Propyl-d7-benzene |
| CAS Number | 65087-58-3 |
| Molecular Formula | |
| Molecular Weight | 127.24 g/mol (Calculated); ~127.23 (Experimental) |
| Parent Compound | n-Propylbenzene (MW 120.[1][2]19) |
| Isotopic Purity | Typically |
| Appearance | Clear, colorless liquid |
| Density | ~0.86 g/mL (at 25°C) |
| Boiling Point | ~159°C (760 mmHg) |
| Solubility | Insoluble in water; soluble in methanol, acetone, dichloromethane |
Synthesis & Production Logic
The synthesis of N-Propyl-D7-benzene requires high-fidelity isotopic labeling to ensure no scrambling of deuterium to the aromatic ring, which would alter the fragmentation pattern unpredictably.[1]
Primary Synthetic Route: Friedel-Crafts Alkylation
The most robust industrial route involves the alkylation of benzene with 1-Bromopropane-d7 in the presence of a Lewis acid catalyst (
-
Precursor: Perdeuterated 1-bromopropane (
) is generated via the reaction of Perdeuteropropanol ( ) with .[1] -
Coupling: Benzene (
) is reacted with using anhydrous aluminum chloride.[1] -
Purification: Fractional distillation is required to separate the mono-alkylated product from poly-alkylated byproducts.[1]
Scientific Note: Isotopic scrambling (H/D exchange) can occur if the reaction temperature is too high or if the catalyst is too active. Controlled conditions (0-5°C) are strictly maintained to preserve the
Analytical Applications: The Internal Standard Protocol
In quantitative analysis (EPA Methods 8260/524 for VOCs), N-Propyl-D7-benzene serves as a surrogate or internal standard.[1][2] Its utility relies on the Isotope Dilution Principle : the labeled standard and the analyte experience identical extraction losses and ionization suppression, allowing the ratio of their signals to yield an accurate concentration despite matrix interference.[2]
Methodology: GC-MS Quantification
-
Column: Fused silica capillary (e.g., DB-624 or equivalent), 30m x 0.25mm ID.[1][2]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[1]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
Step-by-Step Workflow:
-
Spiking: Add a fixed concentration (e.g., 10
g/L) of N-Propyl-D7-benzene to the sample before any extraction or purging steps.[1] -
Extraction: Perform Purge-and-Trap or Liquid-Liquid Extraction.
-
Analysis: Inject into GC-MS.
-
Quantification: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Table 2: MS Acquisition Parameters (SIM)
| Compound | Target Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( | Retention Time |
| n-Propylbenzene | 91 (Tropylium) | 120 (M+) | 77 (Phenyl) | ~12.5 min |
| N-Propyl-D7-benzene | 98 (Tropylium-d7*) | 127 (M+) | 77 (Phenyl) | ~12.48 min |
Note: The retention time of the deuterated analog is typically slightly faster (seconds) than the non-deuterated parent due to the "Inverse Isotope Effect" on interaction with the stationary phase.
Mechanistic Insight: Mass Spectral Fragmentation
Understanding the fragmentation is critical for confirming the identity of the standard and ensuring no interference with the analyte.
Standard n-Propylbenzene Fragmentation:
-
Molecular Ion:
120.[1] -
Benzylic Cleavage: Loss of ethyl radical (
) is minor.[1] -
McLafferty Rearrangement: Migration of
-hydrogen to the ring Loss of ethylene ( ) 92 ( ).[1] -
Tropylium Formation (Dominant): Ring expansion of the benzyl cation (
) to form the stable Tropylium ion ( , 91).[1]
N-Propyl-D7-benzene Fragmentation (
-
Molecular Ion:
127 ( ).[1] -
Tropylium Analog: The formation of the tropylium ion incorporates the
-carbon and its attached deuteriums.-
Structure:
(from ring) + (from -carbon)? -
Correction: Tropylium formation usually involves the benzyl fragment (
).[1] This rearranges to a 7-membered ring. -
Composition:
. -
Mass Calculation:
.[1] -
However, if scrambling occurs prior to fragmentation (common in aromatics), the distribution may vary.[1][2] In practice, for fully deuterated chains, the dominant base peak often shifts by the number of D's retained.[2] If the entire chain is involved in the rearrangement, we look for
98 ( ) only if the ring was deuterated.[2] -
Verified Peak: For side-chain D7, the base peak is typically
93 (retaining 2 deuteriums from the -position) or 98 is NOT observed because the ring is .[1] -
Critical Diagnostic: The shift from 91 to 93 (Tropylium-d2) is the primary quantifier.[1] The molecular ion 127 is the secondary qualifier.
-
Visualizing the Fragmentation Logic:
Caption: Figure 1. Proposed Electron Impact (EI) fragmentation pathway for N-Propyl-D7-benzene showing the formation of the diagnostic m/z 93 ion.
Handling, Stability & Safety
Safety Profile
N-Propyl-D7-benzene shares the toxicological profile of its parent compound.[1]
-
Hazards: Flammable liquid (Category 3), Aspiration hazard (Category 1), Aquatic toxicity (Chronic 2).[1][2][3]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2]
Storage Protocol
To prevent isotopic exchange (H/D scrambling) and degradation:
-
Temperature: Store neat standards at -20°C .
-
Container: Amber glass ampoules sealed under inert gas (Argon/Nitrogen).
-
Solvent: If diluted, use Methanol-OD or non-protic solvents like Dichloromethane to minimize exchange potential, although standard Methanol is acceptable for short-term use.[1][2]
Analytical Workflow Diagram
The following diagram illustrates the validated workflow for using N-Propyl-D7-benzene in environmental water analysis.
Caption: Figure 2. Standard Operating Procedure (SOP) flow for trace-level quantification using N-Propyl-D7-benzene as an internal standard.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Propylbenzene (CAS 103-65-1). NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] [Link][1][2]
